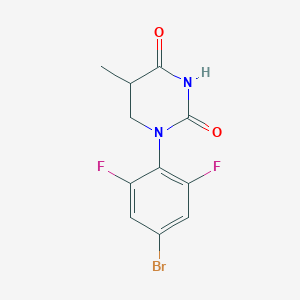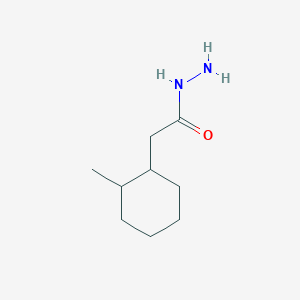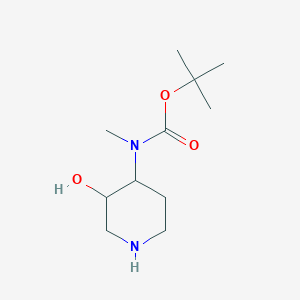
5-Bromo-1,3,3-trimethylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,3,3-trimethylpiperidin-2-one is an organic compound with a molecular formula of C8H14BrNO It is a derivative of piperidinone, characterized by the presence of a bromine atom at the 5th position and three methyl groups at the 1st and 3rd positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3,3-trimethylpiperidin-2-one typically involves the bromination of 1,3,3-trimethylpiperidin-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3,3-trimethylpiperidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,3,3-trimethylpiperidin-2-one.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-1,3,3-trimethylpiperidin-2-one, while oxidation can produce this compound N-oxide.
Scientific Research Applications
5-Bromo-1,3,3-trimethylpiperidin-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is used in studies to understand the biological activity of brominated piperidinone derivatives.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3,3-trimethylpiperidin-2-one is primarily related to its ability to undergo substitution reactions, which can modify its structure and biological activity. The bromine atom at the 5th position makes it a reactive site for nucleophilic attack, allowing for the formation of various derivatives. These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,3-dimethylpyridin-2(1H)-one: This compound is similar in structure but has a pyridine ring instead of a piperidine ring.
5-Bromo-1-methylpyridin-2(1H)-one: Another similar compound with a single methyl group and a pyridine ring.
Uniqueness
5-Bromo-1,3,3-trimethylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a bromine atom at specific positions makes it a versatile intermediate for various chemical transformations and applications.
Properties
Molecular Formula |
C8H14BrNO |
|---|---|
Molecular Weight |
220.11 g/mol |
IUPAC Name |
5-bromo-1,3,3-trimethylpiperidin-2-one |
InChI |
InChI=1S/C8H14BrNO/c1-8(2)4-6(9)5-10(3)7(8)11/h6H,4-5H2,1-3H3 |
InChI Key |
LWTVHEPXUAKRDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN(C1=O)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


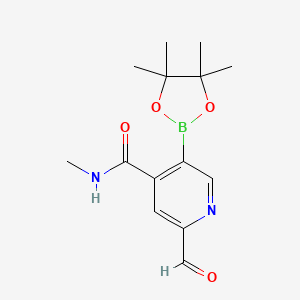
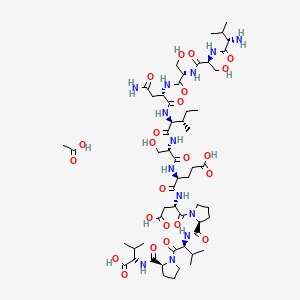
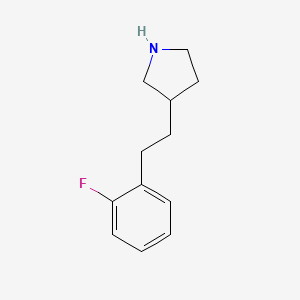
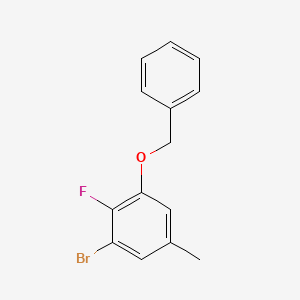
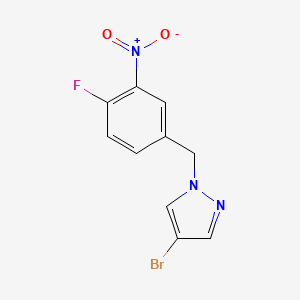
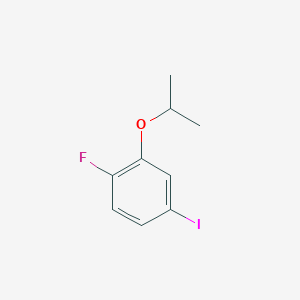

![2-[6-[4,5-Bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14768795.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide](/img/structure/B14768803.png)


